molecular formula C7H10BrN3O2 B13312054 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid

Cat. No.: B13312054
M. Wt: 248.08 g/mol
InChI Key: ZMVKPVOXAGNYCY-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo substituent at the 4-position and a butanoic acid moiety at the 5-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst to form the triazole ring.

    Bromination: The triazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.

    Introduction of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Triazole derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The bromo substituent and butanoic acid moiety contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
  • 2-(4-Fluoro-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
  • 2-(4-Iodo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid

Uniqueness

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is unique due to the presence of the bromo substituent, which imparts distinct chemical and biological properties. The bromo group enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

2-(5-bromo-3-methyltriazol-4-yl)butanoic acid

InChI

InChI=1S/C7H10BrN3O2/c1-3-4(7(12)13)5-6(8)9-10-11(5)2/h4H,3H2,1-2H3,(H,12,13)

InChI Key

ZMVKPVOXAGNYCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=NN1C)Br)C(=O)O

Origin of Product

United States

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